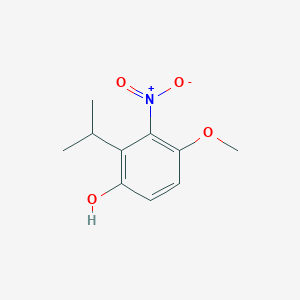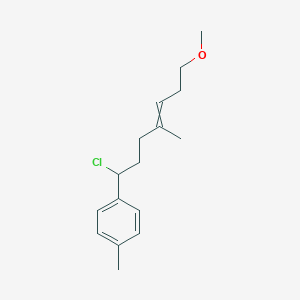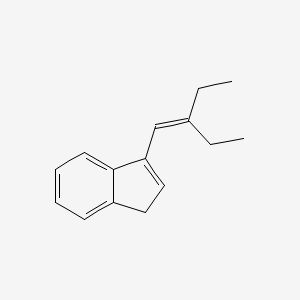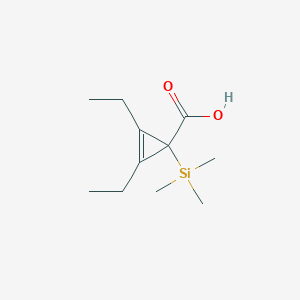![molecular formula C4H10O5S4 B12528766 [[(Methylsulfonyl)methylsulfinyl]methylsulfinyl]methaneSulfenic acid CAS No. 657391-54-3](/img/structure/B12528766.png)
[[(Methylsulfonyl)methylsulfinyl]methylsulfinyl]methaneSulfenic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[[(Methylsulfonyl)methylsulfinyl]methylsulfinyl]methaneSulfenic acid: is an organosulfur compound with a complex structure It is characterized by the presence of multiple sulfinyl and sulfonyl groups, which contribute to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [[(Methylsulfonyl)methylsulfinyl]methylsulfinyl]methaneSulfenic acid typically involves multiple steps, including the oxidation of thiols and the subsequent formation of sulfinyl and sulfonyl groups. One common method involves the use of methanesulfonic anhydride as a promoter for the S-carbonylation of thiols with feedstock acids . This process is metal-, halogen-, and solvent-free, making it an efficient and sustainable approach.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes. For example, the oxidation of dimethylsulfide using air or chlorine has been employed in the production of related sulfonic acids . These methods are designed to ensure high yield and purity while maintaining safety and environmental standards.
Analyse Chemischer Reaktionen
Types of Reactions
[[(Methylsulfonyl)methylsulfinyl]methylsulfinyl]methaneSulfenic acid: undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert sulfinyl groups back to thiols.
Substitution: The sulfinyl and sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include various sulfonic acids, thiols, and substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
[[(Methylsulfonyl)methylsulfinyl]methylsulfinyl]methaneSulfenic acid: has a wide range of scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying sulfur-containing biomolecules and their interactions.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Wirkmechanismus
The mechanism of action of [[(Methylsulfonyl)methylsulfinyl]methylsulfinyl]methaneSulfenic acid involves its ability to interact with various molecular targets through its sulfinyl and sulfonyl groups. These interactions can lead to the formation of stable complexes with proteins and other biomolecules, influencing their function and activity. The compound’s effects are mediated through pathways involving redox reactions and nucleophilic substitutions.
Vergleich Mit ähnlichen Verbindungen
[[(Methylsulfonyl)methylsulfinyl]methylsulfinyl]methaneSulfenic acid: can be compared with other similar compounds, such as:
Methanesulfonic acid: A simpler sulfonic acid with similar chemical properties but fewer functional groups.
Methanesulfonyl chloride: An organosulfur compound used in similar synthetic applications but with different reactivity due to the presence of a chloride group.
These comparisons highlight the unique structure and reactivity of This compound , making it a valuable compound in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
657391-54-3 |
|---|---|
Molekularformel |
C4H10O5S4 |
Molekulargewicht |
266.4 g/mol |
IUPAC-Name |
hydroxysulfanyl(methylsulfonylmethylsulfinylmethylsulfinyl)methane |
InChI |
InChI=1S/C4H10O5S4/c1-13(8,9)4-12(7)3-11(6)2-10-5/h5H,2-4H2,1H3 |
InChI-Schlüssel |
JKPUYHFHTMBTPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)CS(=O)CS(=O)CSO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![S-(4-{[3-(Trifluoromethyl)phenyl]ethynyl}phenyl) ethanethioate](/img/structure/B12528693.png)
![6-Heptenoic acid, 2-[methyl(phenylmethyl)amino]-, methyl ester](/img/structure/B12528700.png)


![[(4-Phenylbut-1-en-3-yn-1-yl)selanyl]benzene](/img/structure/B12528719.png)
![2,6-Bis[4-(trifluoromethyl)phenyl]anthracene](/img/structure/B12528729.png)

![L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-L-isoleucyl-](/img/structure/B12528736.png)

![1,3-Diphenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12528753.png)



